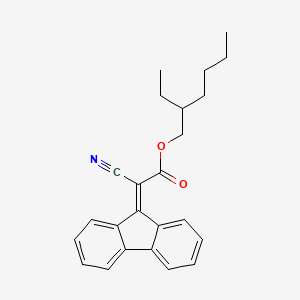
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid is a hydroxylated fatty acid derivative. It is a metabolite found in various plants and is known for its role as a plant metabolite. This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group, making it a significant molecule in biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid typically involves the enzymatic oxidation of octadecatrienoic acids. For instance, the enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid (γ-linolenic acid) in red algae leads to the formation of this compound . The reaction conditions often include the presence of specific enzymes that facilitate the oxidation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the enzymatic processes used in laboratory settings can be scaled up for industrial applications, provided that the enzymes are available in sufficient quantities and the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of hydroxylated fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its anti-inflammatory properties.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and biochemical products.
Wirkmechanismus
The mechanism of action of 9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid involves its interaction with specific enzymes and metabolic pathways in plants. The hydroxyl group and multiple double bonds allow it to participate in various biochemical reactions, influencing plant metabolism and potentially exerting anti-inflammatory effects in medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Hydroxyoctadecadienoic acid: This compound is similar in structure but has fewer double bonds.
13-Hydroxyoctadecadienoic acid: Another hydroxylated fatty acid with a different position of the hydroxyl group and double bonds.
Uniqueness
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid is unique due to its specific configuration of double bonds and the position of the hydroxyl group
Eigenschaften
CAS-Nummer |
326492-79-9 |
|---|---|
Molekularformel |
C18H28O3 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
9-hydroxyoctadeca-6,10,12,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8-9,11-12,14,17,19H,2,5,7,10,13,15-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
YHIIBURURBVQIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CC=CC(CC=CCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



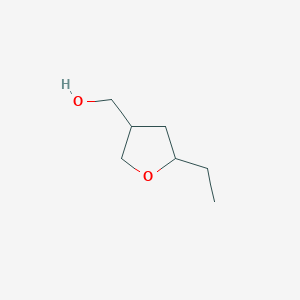
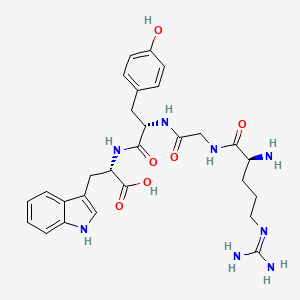
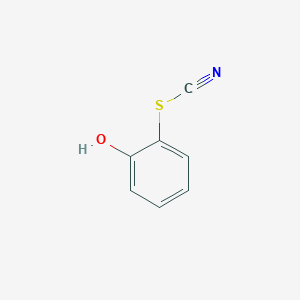
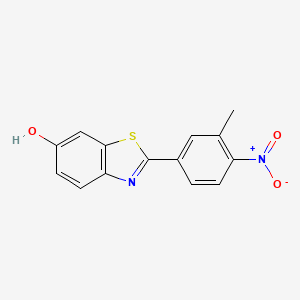
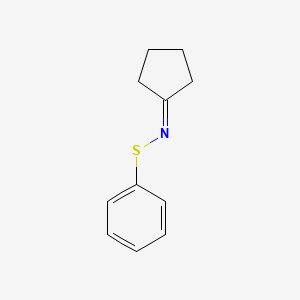
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
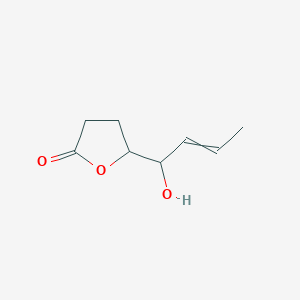
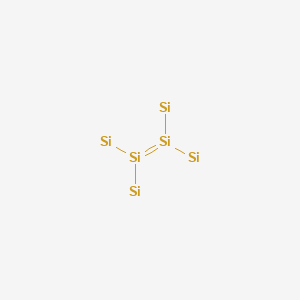
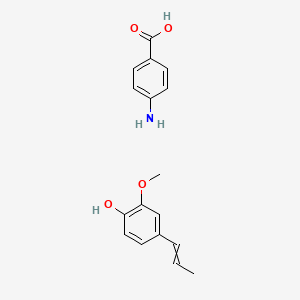
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)
